molecular formula C20H15NO B14519926 4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile CAS No. 62584-78-5

4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile

Cat. No.: B14519926
CAS No.: 62584-78-5
M. Wt: 285.3 g/mol
InChI Key: NHRABLKQYZSGOA-UHFFFAOYSA-N
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Description

4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile is an organic compound that features a naphthalene moiety linked to a benzonitrile group via a three-carbon chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and benzonitrile as the primary starting materials.

    Formation of Intermediate: Naphthalene undergoes a Friedel-Crafts acylation reaction to form 1-acetylnaphthalene.

    Coupling Reaction: 1-acetylnaphthalene is then subjected to a coupling reaction with benzonitrile in the presence of a suitable catalyst, such as aluminum chloride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-1-yl)benzonitrile: Similar structure but lacks the ketone functional group.

    4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile: Similar structure with an additional double bond in the carbon chain.

Uniqueness

4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile is unique due to the presence of both the naphthalene and benzonitrile moieties linked by a three-carbon chain with a ketone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62584-78-5

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(3-naphthalen-1-yl-3-oxopropyl)benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-16-10-8-15(9-11-16)12-13-20(22)19-7-3-5-17-4-1-2-6-18(17)19/h1-11H,12-13H2

InChI Key

NHRABLKQYZSGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCC3=CC=C(C=C3)C#N

Origin of Product

United States

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